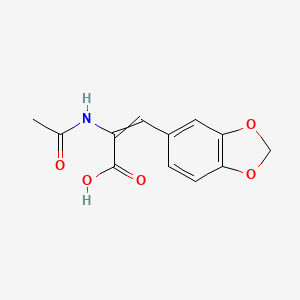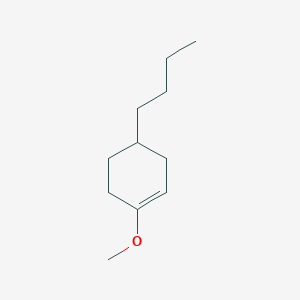
4-Butyl-1-methoxycyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-1-methoxycyclohex-1-ene is an organic compound belonging to the class of substituted cyclohexenes It features a cyclohexene ring with a butyl group at the 4-position and a methoxy group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-methoxycyclohex-1-ene can be achieved through several methods. One common approach involves the acyloxylation of 1-methoxycyclohex-1-ene using tert-butyl peracetate or tert-butyl perbenzoate in the presence of copper(I) salts. The reaction typically occurs at elevated temperatures (around 70°C) and can take several hours to complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-1-methoxycyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted cyclohexenes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Butyl-1-methoxycyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methoxy group can be converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring can be reduced to a single bond, resulting in the formation of a cyclohexane derivative.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxycyclohex-1-ene: Lacks the butyl group at the 4-position.
4-Butylcyclohex-1-ene: Lacks the methoxy group at the 1-position.
4-Butyl-1-methylcyclohex-1-ene: Has a methyl group instead of a methoxy group at the 1-position.
Uniqueness
4-Butyl-1-methoxycyclohex-1-ene is unique due to the presence of both a butyl group and a methoxy group on the cyclohexene ring
Propiedades
Número CAS |
65975-21-5 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-butyl-1-methoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h8,10H,3-7,9H2,1-2H3 |
Clave InChI |
DNIJNXXKJCOGKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(=CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



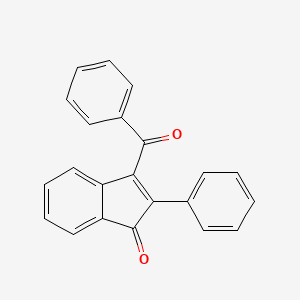
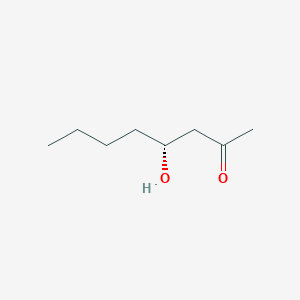
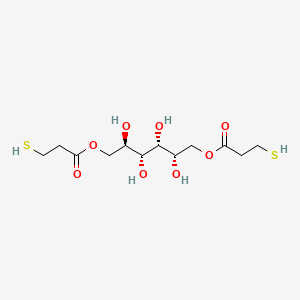
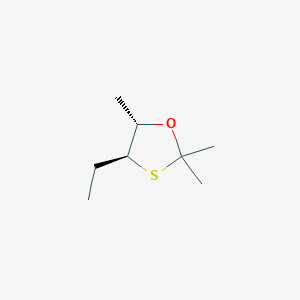
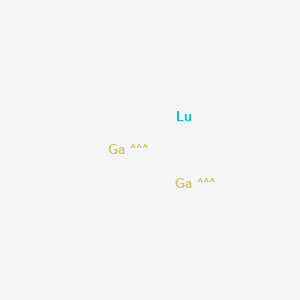

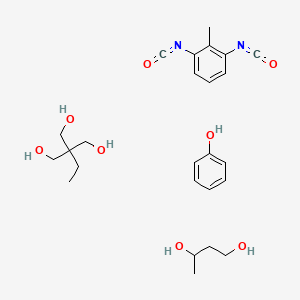
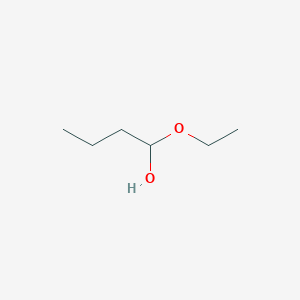
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)



